molecular formula C13H14O3 B254654 Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate

Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate

Cat. No. B254654
M. Wt: 218.25 g/mol
InChI Key: QRBODXBOPOYRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate, also known as Methyl TMB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Methyl TMB is a benzofuran derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound TMB has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which is believed to improve cognitive function and memory. This compound TMB has also been found to modulate various signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound TMB has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases, such as cancer and Alzheimer's disease. This compound TMB has also been found to exhibit neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and modulate various signaling pathways. However, there are also limitations to using this compound TMB in lab experiments, such as its complex synthesis method and potential toxicity. Further studies are needed to fully understand the advantages and limitations of using this compound TMB in lab experiments.

Future Directions

There are several future directions for the study of Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB. One potential direction is the development of this compound TMB as a potential therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound TMB. Another potential direction is the development of new synthesis methods for this compound TMB, which may lead to a higher yield and purer product. Overall, the study of this compound TMB has the potential to lead to new discoveries and advancements in the field of scientific research.

Synthesis Methods

Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB can be synthesized using various methods, including the reaction of 3,5,6-trimethylphthalide with methanol and sulfuric acid, or the reaction of 3,5,6-trimethylphthalide with methyl chloroformate and sodium methoxide. The synthesis of this compound TMB is a complex process that requires careful attention to the reaction conditions and purification methods to obtain a high yield and pure product.

Scientific Research Applications

Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB has been found to exhibit a range of potential applications in scientific research. It has been studied as a potential antioxidant and anti-inflammatory agent, as well as a potential therapeutic agent for various diseases, such as cancer and Alzheimer's disease. This compound TMB has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the development of Alzheimer's disease.

properties

IUPAC Name

methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-7-5-10-9(3)12(13(14)15-4)16-11(10)6-8(7)2/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBODXBOPOYRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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